molecular formula C15H16N2O2S B15013191 (5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

(5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B15013191
M. Wt: 288.4 g/mol
InChI Key: QGFIQSBGUAYOSQ-JLHYYAGUSA-N
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Description

(5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(1-piperidinyl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-oxo-benzylidene derivatives.

    Reduction: Formation of 5-(4-hydroxybenzyl)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one.

    Substitution: Formation of 4-alkoxybenzylidene or 4-acetoxybenzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of cancer, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxybenzylidene)-2-(1-morpholinyl)-1,3-thiazol-4(5H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.

    (5E)-5-(4-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(5E)-5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is unique due to the presence of the piperidine ring, which may confer distinct biological activities and properties compared to its analogs

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C15H16N2O2S/c18-12-6-4-11(5-7-12)10-13-14(19)16-15(20-13)17-8-2-1-3-9-17/h4-7,10,18H,1-3,8-9H2/b13-10+

InChI Key

QGFIQSBGUAYOSQ-JLHYYAGUSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2

Origin of Product

United States

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